N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 942013-93-6
VCID: VC4453102
InChI: InChI=1S/C21H24N2O4/c1-15-6-5-7-17(12-15)27-14-20(24)22-16-9-10-18(19(13-16)26-2)23-11-4-3-8-21(23)25/h5-7,9-10,12-13H,3-4,8,11,14H2,1-2H3,(H,22,24)
SMILES: CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC
Molecular Formula: C21H24N2O4
Molecular Weight: 368.433

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide

CAS No.: 942013-93-6

Cat. No.: VC4453102

Molecular Formula: C21H24N2O4

Molecular Weight: 368.433

* For research use only. Not for human or veterinary use.

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide - 942013-93-6

Specification

CAS No. 942013-93-6
Molecular Formula C21H24N2O4
Molecular Weight 368.433
IUPAC Name N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide
Standard InChI InChI=1S/C21H24N2O4/c1-15-6-5-7-17(12-15)27-14-20(24)22-16-9-10-18(19(13-16)26-2)23-11-4-3-8-21(23)25/h5-7,9-10,12-13H,3-4,8,11,14H2,1-2H3,(H,22,24)
Standard InChI Key VWYYIHMXAJFJNB-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Methoxy-substituted phenyl ring: Provides electron-donating effects, enhancing solubility and influencing receptor binding.

  • 2-Oxopiperidine moiety: A six-membered lactam ring contributing to conformational rigidity and potential enzyme interactions.

  • 3-Methylphenoxy acetamide: The phenoxy group increases lipophilicity, while the acetamide linker facilitates hydrogen bonding with biological targets .

Structural Formula:

C21H24N2O4\text{C}_{21}\text{H}_{24}\text{N}_2\text{O}_4
Molecular Weight: 368.43 g/mol .

Physicochemical Properties

PropertyValueSource
SolubilitySoluble in DMSO, methanol
logP (Partition Coefficient)3.2 (predicted)
Melting Point148–152°C (estimated)
Hydrogen Bond Donors2

The compound’s moderate lipophilicity (logP ~3.2) suggests balanced membrane permeability and solubility, ideal for in vitro assays .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocol exists for this compound, analogous acetamide derivatives are typically synthesized via multi-step routes:

  • Formation of 2-Oxopiperidine Intermediate:

    • Cyclization of δ-valerolactam under basic conditions.

  • Coupling with Methoxy-Substituted Aniline:

    • Buchwald–Hartwig amination or Ullmann coupling to attach the oxopiperidine ring.

  • Acetamide Formation:

    • Reaction with 3-methylphenoxyacetyl chloride in the presence of triethylamine .

Example Reaction:
3-Methoxy-4-(2-oxopiperidin-1-yl)aniline + 3-Methylphenoxyacetyl ChlorideTarget Compound\text{3-Methoxy-4-(2-oxopiperidin-1-yl)aniline + 3-Methylphenoxyacetyl Chloride} \rightarrow \text{Target Compound}
Conditions: Dichloromethane, 0–5°C, 12 hours.

Industrial-Scale Considerations

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

  • Yield Optimization: Continuous flow reactors improve efficiency by 15–20% compared to batch processes.

Biological Activity and Mechanism of Action

Osteoclast Inhibition

Structural analogs like N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) inhibit RANKL-induced osteoclastogenesis by:

  • Downregulating NFATc1 and c-Fos expression .

  • Suppressing cathepsin K and tartrate-resistant acid phosphatase (TRAP) .

  • Disrupting actin ring formation, critical for bone resorption .

Key Data from Analog Studies:

ParameterNAPMA (10 μM)ControlSource
TRAP+ Osteoclasts12% reduction100% activity
Resorption Pit Area45% decreaseBaseline

Putative Targets

  • TRAF6 Signaling: Inhibition of TNF receptor-associated factor 6 (TRAF6) disrupts downstream MAPK/NF-κB pathways .

  • Src Kinase Activity: Structural similarity to known Src inhibitors suggests potential modulation of osteoclast adhesion .

Applications in Scientific Research

Bone Disease Therapeutics

  • Osteoporosis: Analog compounds reduce ovariectomy-induced bone loss in murine models by 30–40% .

  • Rheumatoid Arthritis: Targeting osteoclast differentiation may mitigate joint erosion .

Chemical Biology Probes

  • Fluorescent Derivatives: Tagging with BODIPY enables visualization of target engagement in live cells.

  • Proteomic Studies: Affinity purification mass spectrometry identifies binding partners in osteoclast precursors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator